molecular formula C13H13FN2O B1624926 4-(4-Fluorophenyl)-6-isopropylpyrimidin-2-ol CAS No. 894787-95-2

4-(4-Fluorophenyl)-6-isopropylpyrimidin-2-ol

Cat. No.: B1624926
CAS No.: 894787-95-2
M. Wt: 232.25 g/mol
InChI Key: QIYZIFYBNWCMIL-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-6-isopropylpyrimidin-2-ol is a heterocyclic compound that features a pyrimidine ring substituted with a fluorophenyl group at the 4-position and an isopropyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-6-isopropylpyrimidin-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-fluorobenzaldehyde and isopropylamine.

    Formation of Intermediate: The intermediate 4-(4-fluorophenyl)-6-isopropylpyrimidine is synthesized through a condensation reaction between 4-fluorobenzaldehyde and isopropylamine in the presence of a base such as sodium hydroxide.

    Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent like hydrogen peroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-6-isopropylpyrimidin-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-(4-Fluorophenyl)-6-isopropylpyrimidin-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-6-isopropylpyrimidin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)pyrimidine: Lacks the isopropyl group, which may affect its biological activity and chemical reactivity.

    6-Isopropylpyrimidin-2-ol: Lacks the fluorophenyl group, which may influence its pharmacological properties.

Uniqueness

4-(4-Fluorophenyl)-6-isopropylpyrimidin-2-ol is unique due to the presence of both the fluorophenyl and isopropyl groups, which contribute to its distinct chemical and biological properties. The combination of these substituents can enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds.

Properties

IUPAC Name

4-(4-fluorophenyl)-6-propan-2-yl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O/c1-8(2)11-7-12(16-13(17)15-11)9-3-5-10(14)6-4-9/h3-8H,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYZIFYBNWCMIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC(=O)N1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469722
Record name 4-(4-Fluorophenyl)-6-isopropylpyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894787-95-2
Record name 4-(4-Fluorophenyl)-6-isopropylpyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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